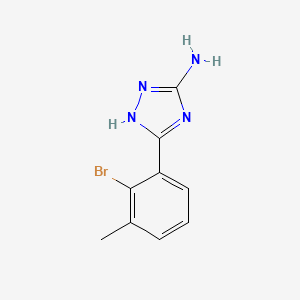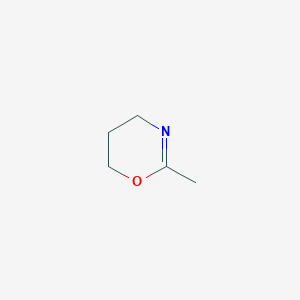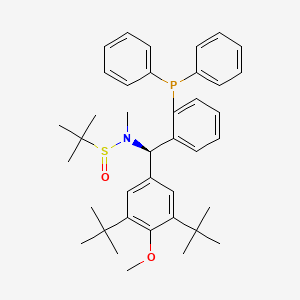
(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. One common approach is the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: The sulfinamide group can be reduced to the corresponding amine under suitable conditions.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield aldehydes or ketones, while reduction of the sulfinamide group produces amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity. Its unique structure allows for effective coordination with transition metals, enhancing the efficiency of catalytic processes .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
®-BINAP dichlororuthenium: A versatile catalyst for asymmetric hydrogenation and transfer hydrogenation.
Taniaphos: A chiral ligand used in asymmetric catalysis.
®-(+)-1-Phenylethylamine: Used for the resolution of racemates.
Uniqueness
What sets ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of functional groups, which provides a unique reactivity profile and makes it suitable for a wide range of applications in different fields. Its ability to form stable complexes with metals and participate in various chemical reactions highlights its versatility and potential for innovative research and industrial applications.
Properties
Molecular Formula |
C39H50NO2PS |
|---|---|
Molecular Weight |
627.9 g/mol |
IUPAC Name |
N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h12-27,35H,1-11H3/t35-,44?/m1/s1 |
InChI Key |
SPPWTTTZCGMIIW-HBUNMRBDSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




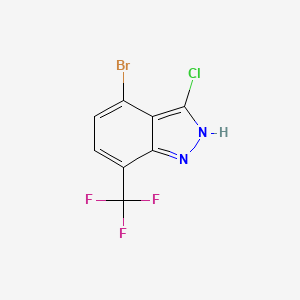
![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)

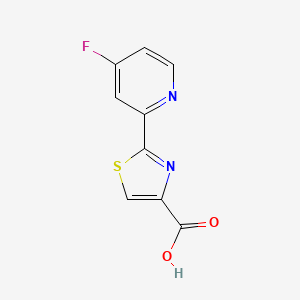
![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)

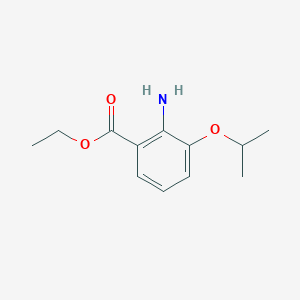
![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)
